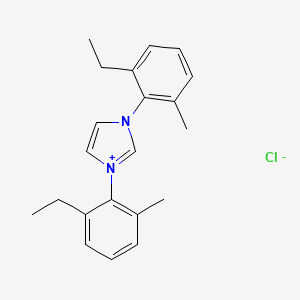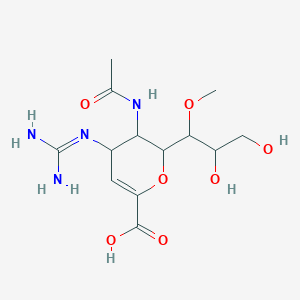![molecular formula C11H9ClFNO3 B12508377 2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B12508377.png)
2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a chemical compound with significant applications in various fields of scientific research This compound is known for its unique structure, which includes a cyclopropane ring and a substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropyl-1,1-dicarboxylic acid with 4-chloro-2-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent like thionyl chloride. The reaction mixture is cooled in an ice-water bath to control the temperature and ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The cyclopropane ring and substituted phenyl group play a crucial role in its binding affinity and specificity towards the target enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
- 2-[(4-Chlorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
- 2-[(4-Bromophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Uniqueness
2-[(4-Chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and binding properties, making it a valuable intermediate in the synthesis of various bioactive molecules .
Eigenschaften
Molekularformel |
C11H9ClFNO3 |
|---|---|
Molekulargewicht |
257.64 g/mol |
IUPAC-Name |
2-[(4-chloro-2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9ClFNO3/c12-5-1-2-9(8(13)3-5)14-10(15)6-4-7(6)11(16)17/h1-3,6-7H,4H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
SATTXAWNONVPLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C(=O)O)C(=O)NC2=C(C=C(C=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B12508299.png)
![1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B12508305.png)
![4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide](/img/structure/B12508310.png)

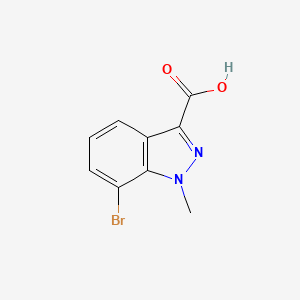
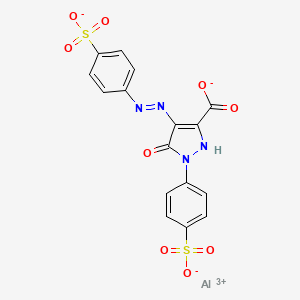
![5-fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12508348.png)
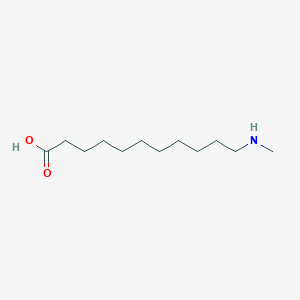
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine](/img/structure/B12508356.png)
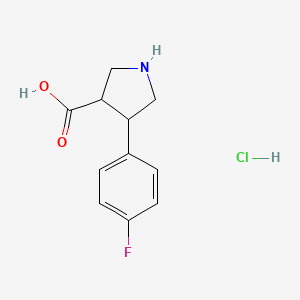
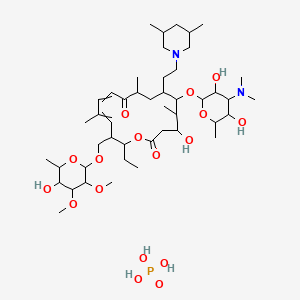
![4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol; maleic acid](/img/structure/B12508387.png)
